molecular formula C20H14S2 B011251 [1,1'-Binaphthalene]-2,2'-dithiol CAS No. 102555-71-5

[1,1'-Binaphthalene]-2,2'-dithiol

Cat. No. B011251
CAS RN: 102555-71-5
M. Wt: 318.5 g/mol
InChI Key: PQTIXYILPGIIHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various experimental techniques .

Scientific Research Applications

Electrochemical Synthesis

The electrochemical synthesis of 1,1′-Binaphthalene derivatives, such as BINAMs, is a significant application. This process involves the anodic dehydrogenative homocoupling of 2-naphthylamines, providing a sustainable and green approach to synthesis . The method yields up to 98% with good current efficiency and hydrogen as the sole byproduct . This technique is valuable in creating building blocks for transition-metal ligands and organocatalysts, as well as chiroptical materials for fluorescence sensing .

Chiral Microenvironment Creation

1,1′-Binaphthalene derivatives are used to create unique chiral microenvironments, which are crucial in asymmetric synthesis and catalysis . The enantioselective synthesis of binaphthalene-based ligands, such as [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane), demonstrates the potential of these compounds in modern asymmetric synthesis . The X-ray structure analysis of these ligands shows the creation of a chiral microenvironment, which can be further explored for applications in pharmaceuticals and agrochemicals .

Supramolecular Chirality Modulation

The modulation of chirality in supramolecular systems is another application area. 1,1′-Binaphthalene derivatives can interact with chiral diamines to form complexes that exhibit circular dichroism responses . This property is essential for chiral optical sensing and has implications in molecular recognition, asymmetric catalysis, chiroptical devices, and medicines .

Green Chemistry

1,1′-Binaphthalene derivatives are part of the green chemistry movement, which aims to reduce or eliminate the use and generation of hazardous substances . The electrochemical synthesis method mentioned earlier is a prime example of this, as it avoids the use of toxic waste and promotes high atom economy .

Pharmaceutical Research

In pharmaceutical research, 1,1′-Binaphthalene derivatives are used as intermediates in the synthesis of various drugs. Their rigid C2 symmetrical structures and inherent chiral induction abilities make them suitable for creating enantiomerically pure compounds, which are often required for drug efficacy .

Material Science

The tunable structures of 1,1′-Binaphthalene derivatives make them valuable in material science. By systematically modifying the binaphthyl backbone, researchers can create materials with specific properties for use in various applications, including electronics and nanotechnology .

Catalysis

1,1′-Binaphthalene derivatives serve as ligands in catalytic reactions. They provide a chiral environment that can significantly influence the outcome of the reaction, making them useful in asymmetric catalysis .

Chemical Sensing

Due to their ability to form complexes with other molecules, 1,1′-Binaphthalene derivatives can be used in chemical sensing. They can detect the presence of specific molecules based on changes in their optical properties, which is useful in environmental monitoring and diagnostics .

Mechanism of Action

In pharmacology, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes information on toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

1-(2-sulfanylnaphthalen-1-yl)naphthalene-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTIXYILPGIIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347736
Record name [1,1'-Binaphthalene]-2,2'-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Binaphthalene]-2,2'-dithiol

CAS RN

102555-71-5
Record name [1,1'-Binaphthalene]-2,2'-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for [1,1'-Binaphthalene]-2,2'-dithiol?

A1: [1,1'-Binaphthalene]-2,2'-dithiol has the molecular formula C20H14S2 and a molecular weight of 318.45 g/mol []. Key spectroscopic data includes characteristic peaks in 1H NMR and 13C NMR spectra, as well as distinct absorption bands in IR spectra, particularly those associated with the S-H and aromatic functionalities [].

Q2: How stable is [1,1'-Binaphthalene]-2,2'-dithiol? What are the storage recommendations?

A2: [1,1'-Binaphthalene]-2,2'-dithiol is susceptible to oxidation, forming the corresponding disulfide []. To prevent oxidation, storage under an inert atmosphere is crucial [].

Q3: What makes [1,1'-Binaphthalene]-2,2'-dithiol a valuable chiral building block?

A3: [1,1'-Binaphthalene]-2,2'-dithiol exists as atropisomers due to restricted rotation around the binaphthyl bond []. This inherent chirality, coupled with the reactivity of the thiol groups, makes it a versatile building block for chiral ligands, auxiliaries, and catalysts [, , , ].

Q4: How is [1,1'-Binaphthalene]-2,2'-dithiol used in asymmetric synthesis?

A4: [1,1'-Binaphthalene]-2,2'-dithiol and its derivatives have been employed as chiral ligands in various asymmetric transformations. For instance, rhodium(I) complexes incorporating BINAS derivatives exhibit high regioselectivity in the hydroformylation of styrene []. Additionally, BINAS-derived ketene dithioacetal S-oxides undergo diastereoselective Diels-Alder reactions with cyclopentadiene [, ].

Q5: Can [1,1'-Binaphthalene]-2,2'-dithiol be used for chiral recognition?

A5: Yes, self-assembled monolayers (SAMs) of [1,1'-Binaphthalene]-2,2'-dithiol on gold surfaces exhibit chiral discrimination. For example, they demonstrate enantioselective adsorption of phenylalanine [] and thalidomide enantiomers []. This property holds potential for applications in chiral separation and sensing.

Q6: How do the sulfur atoms in [1,1'-Binaphthalene]-2,2'-dithiol contribute to its catalytic activity?

A7: The sulfur atoms in [1,1'-Binaphthalene]-2,2'-dithiol act as strong coordinating sites for transition metals [, ]. This coordination forms the basis for its use as a ligand in various metal-catalyzed reactions, influencing the catalyst's activity, selectivity, and stability [].

Q7: How has computational chemistry been used to study [1,1'-Binaphthalene]-2,2'-dithiol and its derivatives?

A8: Computational techniques like DFT calculations are valuable tools to investigate the structural and electronic properties of [1,1'-Binaphthalene]-2,2'-dithiol and its metal complexes [, ]. These methods provide insights into the origin of chirality, electronic transitions responsible for photoluminescence, and the influence of ligand structure on these properties in metal clusters [].

Q8: What methods are available for the preparation of enantiomerically pure [1,1'-Binaphthalene]-2,2'-dithiol?

A8: Several methods exist for the preparation of enantiomerically pure [1,1'-Binaphthalene]-2,2'-dithiol. These include:

  • Resolution of the dithiol or its precursors using chiral resolving agents [, , , ].
  • Asymmetric synthesis starting from enantiomerically pure BINOL [, , ].
  • Enantioselective oxidation of the corresponding thioethers followed by transformations to yield the desired dithiol [, , ].

Q9: Does [1,1'-Binaphthalene]-2,2'-dithiol have applications in materials science?

A10: The incorporation of [1,1'-Binaphthalene]-2,2'-dithiol as a chiral ligand in the synthesis of gold nanoclusters can impact their photoluminescent properties []. This opens avenues for the development of new materials with tailored optical properties for applications in areas such as sensing, imaging, and optoelectronics.

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